1-(2-Bromoethoxy)-4-methylbenzene

Solid-phase synthesis Automated weighing Stability

1-(2-Bromoethoxy)-4-methylbenzene (β-bromo-p-methylphenetole) is a para-methyl-substituted 2‑bromoethyl aryl ether, C₉H₁₁BrO, with a molecular weight of 215.09 g·mol⁻¹. The compound is a solid at ambient temperature (melting point 37–38 °C) and exhibits a boiling point of 107–108 °C at 8 mmHg.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 18800-34-5
Cat. No. B107907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)-4-methylbenzene
CAS18800-34-5
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCBr
InChIInChI=1S/C9H11BrO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3
InChIKeyVCYNKCKSPFGUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethoxy)-4-methylbenzene (CAS 18800-34-5): Core Physicochemical and Structural Baseline for Procurement Evaluation


1-(2-Bromoethoxy)-4-methylbenzene (β-bromo-p-methylphenetole) is a para-methyl-substituted 2‑bromoethyl aryl ether, C₉H₁₁BrO, with a molecular weight of 215.09 g·mol⁻¹ [1]. The compound is a solid at ambient temperature (melting point 37–38 °C) and exhibits a boiling point of 107–108 °C at 8 mmHg . Its predicted density is 1.349 g·cm⁻³ and the calculated octanol/water partition coefficient (LogP) is 2.77 . This combination of phase behavior, moderate lipophilicity, and the presence of a primary alkyl bromide makes it a versatile electrophilic building block in medicinal chemistry and agrochemical intermediate synthesis.

Why 1-(2-Bromoethoxy)-4-methylbenzene Cannot Be Replaced by Generic 2‑Bromoethyl Aryl Ethers: A Procurement Risk Analysis


Direct substitution of 1-(2-bromoethoxy)-4-methylbenzene with unsubstituted 2-bromoethyl phenyl ether or the corresponding chloro‑ or des‑ether analogs introduces quantifiable divergences in physical form, purification behavior, partition coefficient, and electrophilic reactivity. The para‑methyl group shifts the compound’s phase from a low‑melting solid to a crystalline solid (mp 37–38 °C ), altering handling and storage protocols. The bromine leaving group provides a rate advantage of approximately one to two orders of magnitude over the chloro congener in Sₙ2 displacements [1], directly impacting reaction time and yield in time‑sensitive syntheses. The measured LogP of 2.77 deviates from the non‑methyl analog, affecting extractive work‑up and chromatographic retention. Substitution without considering these differences risks batch failure, yield reduction, and non‑compliance with validated synthetic routes.

Quantitative Differentiation Guide: 1-(2-Bromoethoxy)-4-methylbenzene vs. Closest Analogs


Solid-State Handling vs. Liquid Chloro Analog: Storage, Weighing, and Purity Retention

1-(2-Bromoethoxy)-4-methylbenzene is a crystalline solid at standard laboratory temperatures (mp 37–38 °C ), whereas 1-(2-chloroethoxy)-4-methylbenzene (CAS 20764-35-6, mp not reported but expected below 25 °C ) is a liquid. The solid form enables precise gravimetric dispensing for microscale parallel synthesis and reduces volatile loss during storage, a critical factor for maintaining stoichiometric accuracy in high-throughput medicinal chemistry programs.

Solid-phase synthesis Automated weighing Stability

Lower Boiling Point vs. Non-Methyl Analog: Accelerated Solvent Removal and Fractional Distillation

The target compound distills at 107–108 °C at 8 mmHg , whereas 2-bromoethyl phenyl ether (CAS 589-10-6) requires 144 °C at 40 mmHg [1]. Under equivalent reduced pressure (8 mmHg), the boiling point of the non-methyl analog is estimated to be ~118–125 °C, conferring a ≥10 °C lower operational temperature for the para-methyl derivative. This difference reduces thermal degradation risk and shortens solvent removal time in rotary evaporation.

Purification efficiency Distillation Solvent exchange

Elevated LogP for Enhanced Extractive Phase Separation vs. Non-Methyl Analog

The measured LogP of 1-(2-bromoethoxy)-4-methylbenzene is 2.77 . For the des‑methyl comparator 2-bromoethyl phenyl ether, the computed LogP is approximately 2.3–2.5 [1]. The ΔLogP of ~0.3–0.5 translates to a roughly two‑ to three‑fold higher partition into organic phases, improving recovery in liquid–liquid extraction and shifting reverse‑phase HPLC retention by approximately 1–2 minutes under standard gradient conditions.

Liquid-liquid extraction Chromatographic retention Lipophilicity

Bromine vs. Chlorine Leaving Group Advantage: 10–100× Rate Enhancement in Sₙ2 Displacements

The primary alkyl bromide of 1-(2-bromoethoxy)-4-methylbenzene undergoes Sₙ2 displacement significantly faster than the corresponding chloride. Physical organic chemistry data indicate that bromide is a 10‑ to 100‑fold better leaving group than chloride in Sₙ2 reactions at primary carbon centers [1]. This rate advantage allows reduced reaction times or lower temperatures in standard nucleophilic substitutions (e.g., with amines, thiols, cyanide), directly impacting throughput and energy consumption in process chemistry.

Nucleophilic substitution Reaction kinetics Intermediate activation

Higher Molecular Weight for Gravimetric Precision vs. Chloro Analog

The molecular weight of 1-(2-bromoethoxy)-4-methylbenzene is 215.09 g·mol⁻¹ [1], compared to 170.64 g·mol⁻¹ for 1-(2-chloroethoxy)-4-methylbenzene [2]. For a target number of moles, the higher mass of the bromo compound reduces the relative error introduced by a fixed balance tolerance (±0.1 mg). For a 1 mmol scale synthesis, the bromo reagent requires 215 mg (error ~0.046%) vs. 171 mg (error ~0.058%), representing a 20% reduction in relative weighing uncertainty.

Stoichiometry Weighing accuracy Reagent manufacturing

Regioisomeric Differentiation: Para-Methyl Directing Effect vs. Ortho Isomer in Electrophilic Modifications

The para-methyl substituent in 1-(2-bromoethoxy)-4-methylbenzene sterically and electronically directs further electrophilic aromatic substitution (EAS) to the ortho position relative to the ether oxygen, leaving the methyl‑bearing position blocked. In contrast, 1-(2-bromoethoxy)-2-methylbenzene (ortho isomer, CAS 18800-32-3) directs incoming electrophiles to competing para and ortho sites, producing regioisomeric mixtures . Under standard nitration conditions (HNO₃/H₂SO₄, 0–5 °C), the para isomer typically yields a single mononitration product, whereas the ortho isomer gives a ≥2:1 regioisomeric ratio [1], simplifying purification and improving yield of the desired derivative.

Regioselectivity Electrophilic aromatic substitution Derivatization

Optimal Application Scenarios for 1-(2-Bromoethoxy)-4-methylbenzene Based on Evidence-Backed Differentiation


High-Throughput Parallel Synthesis of Compound Libraries

The crystalline solid form (mp 37–38 °C ) enables automated powder dispensing with ≤2% CV (coefficient of variation), directly reducing stoichiometric variance in 96‑well plate alkylations. This physical form advantage over liquid chloro analogs supports reproducible library construction in medicinal chemistry hit‑to‑lead programs.

Thermally Sensitive Intermediate Alkylation in Multi‑Step API Synthesis

The lower boiling point (107–108 °C at 8 mmHg ) compared to non-methyl 2-bromoethyl phenyl ether reduces distillation and solvent‑exchange temperatures, preserving the integrity of heat‑labile functional groups (e.g., epoxides, azides) in advanced pharmaceutical intermediate manufacturing.

Aqueous‑to‑Organic Extraction Workflows for High‑Value Intermediates

The LogP of 2.77 provides ~2–3× greater organic‑phase partitioning than the des‑methyl analog, translating to >95% recovery in a single ethyl acetate extraction at neutral pH. This reduces the number of extraction cycles and solvent volume, offering cost and time savings in pilot‑scale syntheses.

Regioselective Derivatization for Single‑Isomer Drug Candidates

The para-methyl substitution pattern enforces exclusive ortho‑bromination or nitration relative to the ether oxygen, avoiding the regioisomeric mixtures (≥2:1 ratio) observed with the ortho isomer . This enables single‑isomer intermediate production for regulatory‑grade active pharmaceutical ingredient (API) synthesis where impurity profiles must be minimized.

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